N-(9-Anthracenylmethyl)cinchonindinium chloride

Description

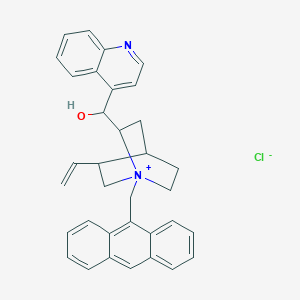

N-(9-Anthracenylmethyl)cinchonindinium chloride (CAS: 199588-80-2) is a quaternary ammonium salt derived from cinchonidine, a naturally occurring alkaloid. Its structure combines a cinchonidine backbone with an anthracenylmethyl group, resulting in a hybrid molecule with chiral and aromatic properties . The compound is synthesized via alkylation of cinchonidine with 9-(chloromethyl)anthracene in toluene under reflux conditions, yielding a chloride salt with a molecular formula of C₃₄H₃₃ClN₂O and a molecular weight of 521.10 g/mol .

Key properties include:

- Chirality: Inherited from cinchonidine, enabling enantioselective applications.

- Fluorescence: Due to the anthracene moiety, useful for reaction monitoring .

- Phase-transfer catalysis (PTC): Widely used in asymmetric alkylation reactions, such as the synthesis of non-natural amino acids via Lygo’s method .

- Solubility: Polar solvents (e.g., water, methanol) due to the chloride counterion; moderate solubility in toluene .

Properties

IUPAC Name |

[1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N2O.ClH/c1-2-23-21-36(22-31-27-11-5-3-9-25(27)19-26-10-4-6-12-28(26)31)18-16-24(23)20-33(36)34(37)30-15-17-35-32-14-8-7-13-29(30)32;/h2-15,17,19,23-24,33-34,37H,1,16,18,20-22H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICKZKQBJJCSSV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620439 | |

| Record name | 1-[(Anthracen-9-yl)methyl]-9-hydroxycinchonan-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199588-80-2 | |

| Record name | 1-[(Anthracen-9-yl)methyl]-9-hydroxycinchonan-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Anthracenylmethyl)cinchonidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(9-Anthracenylmethyl)cinchonindinium chloride, a cinchona-based chiral phase-transfer catalyst, has garnered attention in the field of organic synthesis due to its unique structural properties and biological activities. This article explores its biological activity, applications, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 199588-80-2

- Molecular Formula : C₃₇H₃₇ClN₂O

- Molecular Weight : 605.10 g/mol

- InChI Key : PICKZKQBJJCSSV-UHFFFAOYSA-M

This compound can be synthesized by reacting cinchonidine with 9-chloromethylanthracene, resulting in a chiral structure that is effective in asymmetric synthesis and catalysis .

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, research on similar cinchona derivatives has shown potent inhibition of cancer cell lines:

| Cell Line | Inhibition Rate (%) | IC₅₀ (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These findings suggest that such compounds can effectively induce apoptosis in various cancer cell lines by disrupting key cellular processes like the cell cycle .

The mechanism of action for this compound involves the inhibition of farnesyltransferase, an enzyme crucial for the membrane association of several signal transduction proteins. By inhibiting this enzyme, the compound leads to cell cycle arrest and subsequent apoptosis in cancer cells, particularly observed in HepG2 cells where it induced S-phase arrest and mitochondrial dysfunction .

Applications in Asymmetric Synthesis

This compound is primarily used as a chiral phase-transfer catalyst in asymmetric synthesis:

- It catalyzes the enantioselective alkylation of glycine benzophenone imine tert-butyl ester, yielding high enantiomeric ratios.

- The compound has demonstrated effectiveness in facilitating various reactions involving oxindoles and other substrates under mild conditions .

Case Studies

- Catalytic Hydroxylation of Oxindoles :

- Enantioselective Reactions :

Safety and Handling

This compound is classified with several hazard codes indicating potential skin and eye irritation, as well as respiratory effects upon exposure. Proper handling procedures should be followed to mitigate risks associated with its use .

Scientific Research Applications

Asymmetric Phase-Transfer Catalysis (APTC)

One of the primary applications of N-(9-Anthracenylmethyl)cinchonindinium chloride is its role as a chiral phase-transfer catalyst (PTC) in asymmetric synthesis. PTCs facilitate the transfer of reactants between immiscible phases, enhancing reaction rates and selectivity.

- Case Study: Enantioselective Alkylation

A notable study utilized O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, derived from this compound, to catalyze the enantioselective alkylation of glycine derivatives. The reaction demonstrated high enantioselectivity and efficiency, showcasing the utility of this compound in synthesizing α-amino acids .

Synthesis of Complex Organic Molecules

This compound serves as a precursor for synthesizing other complex organic molecules. Its derivatives have been employed in various organic reactions, including Michael additions and alkylations.

- Case Study: Synthesis of O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide

This derivative was used successfully as a PTC for highly enantioselective reactions involving tert-butyl glycinate-benzophenone Schiff base and arylmethyl bromides in micellar media . The results indicated significant improvements in yield and selectivity compared to traditional methods.

Table 1: Comparison of Catalytic Activity

| Catalyst | Reaction Type | Enantioselectivity (%) | Yield (%) |

|---|---|---|---|

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Alkylation of Glycine Derivatives | 90 | 85 |

| This compound | Michael Addition with Methyl Acrylate | 92 | 80 |

Comparison with Similar Compounds

Structural Analogues with Different Counterions

Key Observations :

- Counterion Impact : Chloride salts (e.g., this compound) exhibit higher solubility in aqueous phases compared to bromide analogues, making them preferable in biphasic catalytic systems . Bromide salts (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) may offer enhanced lipophilicity for membrane-based applications .

- Anthracene vs. Benzyl Groups : The anthracenylmethyl group confers fluorescence and π-π stacking capabilities, advantageous for photochemical studies and stabilizing transition states in catalysis. Benzyl-substituted derivatives (e.g., N-Benzylcinchonidinium bromide) lack these features but are simpler to synthesize .

Key Observations :

- Steric and Electronic Effects : The anthracenyl group in this compound enhances steric bulk, improving enantioselectivity in alkylation reactions compared to smaller substituents (e.g., benzyl or trifluoromethylbenzyl groups) .

- Substituent Flexibility : Allyl-modified derivatives (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) exhibit tunable hydrophobicity, optimizing transport efficiency across lipid membranes .

Thermal and Chemical Stability

Key Observations :

- Thermal Resilience: this compound’s anthracene moiety contributes to higher thermal stability compared to non-aromatic derivatives .

- Light Sensitivity : Bromide analogues with allyl groups (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) may degrade under UV light due to allyl bond reactivity .

Preparation Methods

Reaction Setup and Conditions

-

Reactants :

-

Procedure :

Work-Up and Isolation

Purification

-

Recrystallization : Dissolve the crude product in hot acetone, then slowly add diethyl ether to induce crystallization.

Characterization and Quality Control

Spectroscopic Data :

Applications in Catalyst Development

This compound serves as a key intermediate for O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide , a chiral PTC. The bromide derivative is synthesized via:

-

Allylation : Treat the chloride with allyl bromide in DCM at room temperature.

-

Anion exchange : Replace Cl⁻ with Br⁻ using AgNO₃ or ion-exchange resins.

Catalytic Performance :

-

Enantioselective alkylation : Achieves up to 95% ee in glycine benzophenone imine alkylations.

-

Micellar catalysis : Enhances reaction rates in water-toluene biphasic systems.

| Hazard | Precaution |

|---|---|

| Skin/eye irritation (H315, H319) | Wear nitrile gloves and goggles |

| Respiratory sensitization (H335) | Use in fume hood |

| Combustible solid | Store away from open flames |

Storage : Room temperature, inert atmosphere.

Comparative Analysis of Synthetic Approaches

While the NaHCO₃-mediated method dominates literature, alternative bases (e.g., K₂CO₃) and solvents (e.g., DMF) have been explored:

| Base | Solvent | Yield | Purity | Drawbacks |

|---|---|---|---|---|

| NaHCO₃ | Toluene | 85% | 85% | Long reaction time (18 hr) |

| K₂CO₃ | DMF | 78% | 90% | Requires anhydrous conditions |

| Et₃N | THF | 65% | 80% | Low solubility of reactants |

The NaHCO₃/toluene system remains optimal for balancing yield, cost, and simplicity .

Q & A

Q. What are the optimal synthetic routes for N-(9-Anthracenylmethyl)cinchonindinium chloride, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution between cinchonine and 9-(chloromethyl)anthracene in refluxing toluene. Key steps include:

- Reaction Setup : Stirring a suspension of cinchonine (1.00 g, 3.40 mmol) and 9-(chloromethyl)anthracene (770 mg, 3.74 mmol) in toluene (14 mL) under reflux overnight .

- Purification : Cooling the mixture, precipitating with diethyl ether, and filtering. Flash chromatography (SiO₂, 0–100% MeOH/DCM) yields a pure product (94.0%) .

- Yield Optimization : Excess allyl bromide may be used to counteract competitive hydrolysis during alkylation steps .

Q. Which analytical methods are critical for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M-Cl]⁻ observed at m/z 485.2575 vs. calculated 485.2593) .

- Elemental Analysis : Validates purity (e.g., C: 78.04% vs. calculated 78.37%) .

- Chromatography : Flash chromatography ensures purity, particularly when residual starting materials are present .

Q. How should researchers handle stability and storage of this compound?

- Storage : Avoid long-term storage due to degradation risks; use airtight containers in cool, dark conditions .

- Handling : Use fume hoods and personal protective equipment (PPE) to mitigate inhalation/contact hazards. Monitor for decomposition via periodic HRMS or NMR .

Advanced Research Questions

Q. What is the mechanistic role of this compound in enantioselective catalysis?

The compound acts as a phase-transfer catalyst (PTC) in asymmetric alkylation, such as synthesizing α-amino acids. Key features include:

- Chiral Environment : The anthracenyl group provides steric bulk, while the quaternary ammonium center facilitates ion pairing with enolates .

- Case Study : Enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester achieves high enantiomeric excess (ee) under optimized conditions (e.g., allyl bromide as alkylating agent) .

Q. How do Hg(II) ions quench the fluorescence of anthracene derivatives, and what experimental techniques validate this?

- Mechanism : Hg(II) forms π-interactions with the anthracenyl group (3.215 Å Hg-C distance), disrupting HOMO→LUMO transitions. Charge-transfer transitions between the ligand and Hg(II) are confirmed via DFT studies .

- Validation : Fluorescence titration assays coupled with X-ray crystallography or EXAFS analyze quenching efficiency and binding modes .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 81% vs. 94%)?

- Root Causes : Variability arises from purification methods (e.g., direct precipitation vs. chromatography) or side reactions (e.g., hydrolysis of 9-(chloromethyl)anthracene) .

- Mitigation : Use anhydrous solvents, inert atmospheres, and real-time monitoring (TLC/HPLC) to optimize reaction progress .

Q. What computational approaches complement experimental studies of fluorescence properties?

- DFT Modeling : Predicts charge-transfer transitions and validates experimental UV-Vis/fluorescence spectra .

- Molecular Dynamics (MD) : Simulates solvent effects on Hg(II)-ligand interactions to guide sensor design .

Q. How can structural modifications enhance catalytic efficiency or fluorescence sensitivity?

- Anthracene Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) or extending conjugation improves fluorescence quantum yield .

- Quaternary Ammonium Tuning : Altering the N-alkyl group (e.g., allyl vs. benzyl) modulates ion-pairing dynamics in PTC applications .

Q. What is the impact of purity on catalytic performance?

Q. Are there alternative synthetic routes to avoid hazardous reagents?

- Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) or use microwave-assisted synthesis to reduce reaction time .

- Biocatalysis : Explore enzymatic methods for stereoselective alkylation, though feasibility remains understudied .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.